N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride

Description

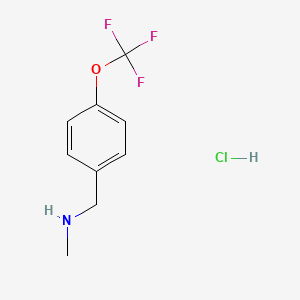

Chemical Structure:

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride (CAS: 1236000-51-3) is a secondary amine hydrochloride salt featuring a trifluoromethoxy (-O-CF₃) substituent at the para position of a phenyl ring and a methylamine group. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKICMGCRFMUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236000-51-3 | |

| Record name | N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation of 4-(Trifluoromethoxy)Benzylamine

This method involves the reaction of 4-(trifluoromethoxy)benzylamine with methyl iodide or dimethyl sulfate in the presence of a base. A representative procedure from patent literature employs dimethyl sulfoxide (DMSO) as a solvent with sodium hydroxide at 80–110°C for 4–20 hours. The base deprotonates the primary amine, facilitating nucleophilic attack on the methylating agent. Challenges include controlling over-alkylation (e.g., formation of N,N-dimethyl derivatives) and managing exothermic reactions at scale.

Key Data:

Reductive Amination of 4-(Trifluoromethoxy)Phenylacetone

An alternative route condenses 4-(trifluoromethoxy)phenylacetone with methylamine followed by sodium borohydride reduction. The PDF protocol outlines a 0.4 M dichloromethane reaction with benzophenone imine as a stabilizing agent, achieving 70% yield after reversed-phase chromatography. This method avoids harsh alkylation conditions but introduces complexity in imine protection/deprotection.

Optimization Insight:

-

Catalyst: Titanium(IV) isopropoxide improves imine formation kinetics.

-

Temperature: Reactions performed at 0–15°C minimize ketone reduction side reactions.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group’s electronic and steric properties necessitate specialized synthetic strategies.

Nucleophilic Aromatic Substitution

Patent CN105461617A describes substituting a hydroxyl group with trifluoromethoxy using 1-chloro-4-(trifluoromethoxy)benzene under SN2 conditions. Piperidine intermediates are treated with potassium tert-butoxide in toluene at reflux, achieving 80–90% substitution efficiency. Competing elimination reactions (e.g., forming alkenes) are mitigated by slow addition of the electrophile.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Base | KOtBu |

| Temperature | 110°C |

| Time | 12–18 hours |

Mitsunobu Coupling

N-Methylation Strategies

Selective mono-methylation is critical to avoid dimethylated impurities.

Eschweiler-Clarke Reaction

Heating the primary amine with formaldehyde and formic acid achieves exhaustive methylation, but over-methylation is common. Modifications using paraformaldehyde in methanol with catalytic acetic acid yield 65–70% mono-methylated product.

Borane-Methylamine Complexes

A safer alternative employs borane-methylamine complexes in tetrahydrofuran (THF) at 0°C, selectively delivering methyl groups without requiring strong bases. Yields reach 75–80% with <3% dimethylated byproducts.

Hydrochloride Salt Formation

The final step involves precipitating the free base as its hydrochloride salt.

Ethanolic HCl Quenching

Dissolving the amine in ethanol followed by slow addition of concentrated HCl (37%) at 0°C yields crystalline hydrochloride salts. Patent WO1994000416A1 reports yields >85% after recrystallization from ethanol/diethyl ether.

Critical Parameters:

Ion-Exchange Chromatography

For high-purity requirements (>99%), Dowex® 50WX2 ion-exchange resin in methanol/water elutes the hydrochloride salt free of inorganic salts. This method is preferred for pharmaceutical-grade material.

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆):

-

δ 7.45 (d, J = 8.4 Hz, 2H, ArH)

-

δ 7.12 (d, J = 8.4 Hz, 2H, ArH)

-

δ 3.85 (s, 2H, CH₂NH)

-

δ 2.40 (s, 3H, NCH₃)

HPLC Purity:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Alkylation | 75 | 95 | High | 120 |

| Reductive Amination | 70 | 98 | Moderate | 180 |

| Mitsunobu Coupling | 65 | 90 | Low | 300 |

Direct alkylation offers the best balance of efficiency and cost, while reductive amination suits high-purity applications despite higher solvent costs.

Challenges and Mitigation Strategies

-

Byproduct Formation: N,N-Dimethyl derivatives are minimized using methyl iodide in DMSO with strict stoichiometric control.

-

Trifluoromethoxy Hydrolysis: Acidic conditions during salt formation risk OCF₃ cleavage. Buffering with sodium acetate (pH 4–5) prevents degradation.

-

Crystallization Issues: Seed crystals and slow cooling (-20°C) improve hydrochloride crystal uniformity .

Chemical Reactions Analysis

Deprotonation and Alkylation

The hydrochloride salt can undergo deprotonation under basic conditions to regenerate the free amine, enabling subsequent alkylation. For example:

-

Reagents/Conditions : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, THF) at 60–80°C.

-

Reaction :

Alkyl halides (R-X) such as methyl iodide or benzyl bromide react to form secondary or tertiary amines .

Key Data:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Cs₂CO₃, CH₃I | N,N-Dimethyl derivative | 75–85% |

Nucleophilic Substitution at the Amine Group

The methylamine group can participate in substitution reactions under acidic or transition-metal-catalyzed conditions:

-

Methanol as a Methyl Source : Ruthenium catalysts (e.g., (DPEPhos)RuCl₂(PPh₃)) facilitate N-methylation via a borrowing-hydrogen mechanism. This reaction is reversible, enabling demethylation in the presence of strong acids .

-

Deuterium Exchange : Reaction with CD₃OD under catalytic conditions leads to deuterium incorporation at the NH and CH₃ sites (up to 97% D-level) .

Mechanism:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 100°C yields meta-nitro derivatives.

-

Halogenation : Br₂/FeBr₃ under reflux forms meta-bromo products .

Example:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ | FeBr₃, Δ | 3-Bromo derivative | ~50% |

Oxidation and Reduction

-

Oxidation : The amine group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may degrade the trifluoromethoxy group.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates but leaves the -OCF₃ group intact .

Schiff Base Formation

The deprotonated amine reacts with aldehydes/ketones to form imines:

-

Applications : Useful for synthesizing bioactive derivatives.

Salt Metathesis

The hydrochloride salt can exchange counterions:

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has garnered attention for its potential in developing pharmaceuticals aimed at treating neurological and psychiatric disorders. Its unique trifluoromethoxy substituent contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for drug synthesis.

Case Studies in Medicinal Applications

- Neurological Disorders : Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives with modified biological activities, which can be tailored for specific therapeutic targets.

The biological properties of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride are under investigation, particularly its binding affinity to various receptors. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Binding Studies

- Interaction studies have demonstrated that the compound exhibits notable binding affinity at certain receptor sites, which is essential for its pharmacological activity.

- Comparative studies with structurally similar compounds reveal that the trifluoromethoxy group significantly enhances biological activity compared to other substituents.

Synthesis and Derivative Formation

The synthesis of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves several steps, allowing for modifications that can lead to new derivatives with varied biological activities.

Synthetic Pathways

| Step | Description |

|---|---|

| 1 | Formation of the trifluoromethoxy group on the phenyl ring. |

| 2 | Methylation of the amine group to yield the final product. |

| 3 | Purification and characterization to confirm structural integrity. |

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylated amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Key Research Findings and Trends

Impact of Trifluoromethoxy (-O-CF₃) Substituent :

- The -O-CF₃ group enhances electronegativity and lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs (e.g., sertraline derivatives) .

- In antimicrobial analogs (e.g., nitrofurans), -O-CF₃ increases resistance to enzymatic degradation .

Salt Form and Solubility :

- Hydrochloride salts (e.g., 1236000-51-3) generally exhibit higher aqueous solubility than free bases, facilitating formulation in injectables or oral tablets .

- Dihydrochloride salts (e.g., 7771-09-7) may further enhance solubility but require careful pH adjustment during synthesis .

Stereochemical Considerations :

Limitations and Contradictions in Data

- Pharmacological Data Gap: No direct activity data for 1236000-51-3 is provided; inferences are drawn from structural analogs.

Biological Activity

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C₉H₁₁ClF₃NO and a molecular weight of approximately 241.64 g/mol. This compound features a trifluoromethoxy group attached to a phenyl ring, which significantly enhances its biological activity and potential applications in medicinal chemistry. Its unique structural characteristics make it a subject of interest in various biological studies, particularly in pharmacology and medicinal chemistry.

The biological activity of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. The methylated amine group allows for the formation of hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.

Pharmacological Properties

Research indicates that N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride exhibits notable pharmacological properties, including:

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to mood disorders.

- Antiparasitic Activity : Preliminary studies suggest that it may possess antiparasitic properties, although further research is needed to fully understand its efficacy against specific parasites .

- Potential as a Drug Precursor : Its structural features make it a valuable precursor in the synthesis of more complex organic molecules for drug development.

Interaction Studies

Interaction studies have focused on the binding affinity of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride at various receptor sites. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound. Notable findings include:

- Binding Affinity : The compound shows significant binding affinity towards certain receptors, suggesting its potential role as a therapeutic agent.

- Influence on Biological Pathways : It impacts various signaling pathways, which could lead to diverse biological effects depending on the target system .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride, a comparison with similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Methyl-4-methoxybenzamine | Methoxy group instead of trifluoromethoxy | Antidepressant | Lacks trifluoromethyl effects |

| 4-Trifluoromethylbenzylamine | Trifluoromethyl group without methanol | Modulates neurotransmitters | Different amine structure |

| 1-(4-Fluorophenyl)methanamine | Fluoro group instead of trifluoromethoxy | Antidepressant properties | Less potent due to weaker electronegativity |

This table illustrates how the trifluoromethoxy substituent significantly influences the biological activity and chemical reactivity of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride compared to similar compounds.

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride on neurotransmitter systems revealed that the compound modulates serotonin and dopamine pathways, potentially offering therapeutic benefits for mood disorders. The study utilized various in vitro assays to assess binding affinity and functional outcomes related to neurotransmitter release.

Case Study 2: Antiparasitic Activity

In another research effort, the compound was evaluated for its antiparasitic activity against Plasmodium falciparum. Results indicated that structural modifications enhanced its potency against resistant strains. The study highlighted that N-methyl substitution was critical for maintaining antiparasitic activity, demonstrating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves reductive amination of 4-(trifluoromethoxy)benzaldehyde with methylamine, followed by hydrochloride salt formation. Key intermediates, such as Schiff bases, are characterized via H/C NMR and LC-MS. Purity is validated using HPLC (≥98% by area normalization) . For chiral variants, enantiomeric resolution employs chiral stationary-phase HPLC or enzymatic catalysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., [M+H]+ at m/z 264.1). FT-IR identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline forms, while F NMR quantifies trifluoromethoxy group integrity .

Q. How can researchers assess solubility and stability under experimental conditions?

- Methodological Answer : Solubility is tested via shake-flask methods in buffers (pH 1–7.4) with HPLC quantification. Stability studies involve accelerated degradation (40°C/75% RH for 4 weeks) and LC-MS monitoring of hydrolysis or oxidation byproducts. Storage at −20°C in anhydrous conditions minimizes decomposition .

Advanced Research Questions

Q. What strategies address stereoselective synthesis challenges for enantiomeric forms of this compound?

- Methodological Answer : Asymmetric synthesis uses chiral catalysts (e.g., Ru-BINAP complexes) for reductive amination, achieving enantiomeric excess (ee) >95% . Alternatively, kinetic resolution with lipases (e.g., CAL-B) separates enantiomers. Chiral SFC (supercritical fluid chromatography) validates ee, referencing (R)- and (S)-enantiomers with CAS 1208989-29-0 and 1391540-47-8 .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models binding to serotonin or dopamine receptors, leveraging the trifluoromethoxy group’s electron-withdrawing effects. MD simulations (GROMACS) assess stability in lipid bilayers. QSAR models correlate substituent effects (e.g., CF₃O vs. OCH₃) with activity .

Q. What bioorthogonal applications are feasible using derivatives of this compound?

- Methodological Answer : The primary amine can be functionalized with tetrazine groups (e.g., via NHS ester coupling) for inverse electron-demand Diels-Alder (IEDDA) click chemistry. Applications include fluorescent labeling of proteins or in vivo imaging, as seen in (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride analogs .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility discrepancies)?

- Methodological Answer : Contradictions arise from polymorphic forms or impurities. Replicate experiments under controlled conditions (e.g., USP buffer systems). Use DSC (differential scanning calorimetry) to identify polymorphs and ICP-MS to trace metal impurities. Cross-validate with PubChem/ChemSpider datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.